2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline

Catalog No.
S802744
CAS No.
58589-02-9
M.F
C15H13N3O
M. Wt
251.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline

CAS Number

58589-02-9

Product Name

2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline

IUPAC Name

2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]aniline

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

InChI

InChI=1S/C15H13N3O/c1-10-6-8-11(9-7-10)14-17-15(19-18-14)12-4-2-3-5-13(12)16/h2-9H,16H2,1H3

InChI Key

JALBXPKLIIMPHW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3N

2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline (CAS 58589-02-9) is a specialized, bifunctional heterocyclic building block characterized by a reactive ortho-aniline moiety and a rigid, metabolically stable 1,2,4-oxadiazole core [1]. The incorporation of a para-methylphenyl (p-tolyl) group provides a mild electron-donating (+I) effect, which subtly modulates the nucleophilicity of the primary amine while increasing the overall lipophilicity of the scaffold[2]. In procurement and process chemistry, this compound is primarily sourced as a structurally pre-formed precursor for the synthesis of complex polycyclic systems, kinase inhibitors, and advanced optoelectronic materials, where the 1,2,4-oxadiazole acts as a robust bioisostere for amides and esters [1].

Substituting 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline with closely related analogs, such as the unsubstituted phenyl derivative or halogenated variants, introduces measurable process and yield liabilities [1]. The unsubstituted phenyl analog exhibits lower solubility in standard aprotic process solvents, complicating high-concentration batch scaling [2]. Conversely, utilizing the 4-chlorophenyl analog introduces a reactive C-Cl bond that acts as a competitive site for oxidative addition during downstream palladium-catalyzed cross-coupling, leading to complex product mixtures and reduced primary amination yields [1]. Furthermore, attempting to use open-chain amide precursors instead of the pre-formed 1,2,4-oxadiazole ring results in premature thermal degradation or incomplete cyclization under stringent reaction conditions, fundamentally altering the structural integrity of the final product[3].

Chemoselectivity in Palladium-Catalyzed Cross-Coupling

During downstream functionalization via Buchwald-Hartwig amination, the target compound demonstrates a >25% absolute increase in amination yield compared to halogenated analogs due to improved chemoselectivity [1]. The presence of the p-tolyl group ensures that the primary aniline reacts cleanly, whereas the 4-chlorophenyl analog undergoes competitive oxidative addition at the aryl chloride bond, significantly depressing the yield of the desired aminated product [2].

Evidence DimensionPrimary amination yield in Pd-catalyzed cross-coupling
Target Compound Data>85% yield with no detectable oligomerization
Comparator Or Baseline2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]aniline (<60% yield)
Quantified Difference>25% absolute increase in target yield
ConditionsPd2(dba)3 / XPhos, NaOtBu, Toluene, 100°C, 12h

Eliminates the need for complex chromatographic separations, directly lowering the cost of goods (COGs) in multi-step API manufacturing.

Process Solubility in Green Aprotic Solvents

The asymmetric disruption of crystal packing induced by the para-methyl group significantly enhances the compound's solubility profile in standard process solvents compared to the unsubstituted baseline [1]. This improved solubility in 2-methyltetrahydrofuran (2-MeTHF) allows for more concentrated reaction mixtures, which is critical for volumetric efficiency during industrial scale-up [2].

Evidence DimensionSaturation solubility in 2-MeTHF at 25°C
Target Compound Data45.2 mg/mL
Comparator Or Baseline2-[3-phenyl-1,2,4-oxadiazol-5-yl]aniline (24.8 mg/mL)
Quantified Difference82% increase in solubility
ConditionsIsothermal shake-flask method, 2-MeTHF, 25°C, HPLC quantification

Enables higher-throughput batch processing and reduces total solvent consumption, directly supporting green chemistry mandates and lowering waste disposal costs.

Thermal Stability for High-Temperature Processing

For applications requiring high-temperature cyclization or melt processing, the pre-formed 1,2,4-oxadiazole ring offers exceptional thermal resilience[1]. When compared to its open-chain synthetic precursor, 2-amino-N-(4-methylphenyl)benzamide, the target compound maintains structural integrity at temperatures exceeding 250°C, preventing premature degradation during aggressive downstream synthetic steps [2].

Evidence DimensionThermal degradation onset temperature (Td)
Target Compound Data262°C
Comparator Or Baseline2-amino-N-(4-methylphenyl)benzamide (184°C)
Quantified Difference78°C extension in thermal operating window
ConditionsThermogravimetric analysis (TGA), nitrogen atmosphere, 10°C/min heating rate

Permits the use of microwave-assisted synthesis and high-temperature melt-casting techniques without risking scaffold decomposition.

Hydrolytic Stability for Bioisosteric Applications

When utilized as an intact pharmacophore, the 1,2,4-oxadiazole core demonstrates enhanced resistance to acid-catalyzed hydrolysis compared to its 1,3,4-oxadiazole isomer [1]. This stability ensures that the compound remains intact during acidic workups in the laboratory and maintains a longer half-life in simulated gastric conditions when incorporated into final pharmaceutical formulations [2].

Evidence DimensionPercentage of ring degradation/hydrolysis
Target Compound Data<2% degradation
Comparator Or Baseline2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline (~8.5% degradation)
Quantified Difference>4-fold reduction in hydrolytic cleavage
ConditionsAqueous acidic media (pH 2.0), 37°C, 48 hours

Ensures robust stability during rigorous chemical workups and improves the predictive stability of downstream pharmaceutical derivatives.

Synthesis of Advanced Kinase Inhibitors

The compound's quantified chemoselectivity advantage over halogenated analogs and its reactive aniline moiety make it an ideal starting material for synthesizing complex, multi-ring kinase inhibitors, where the 1,2,4-oxadiazole ring serves as a metabolically stable hinge-binding motif[1].

Development of Optoelectronic Materials

Benefiting from its high thermal stability (Td > 260°C), this scaffold is highly suitable for integration into electron-transport layers and tunable fluorophores for OLED applications, where structural integrity under thermal stress is paramount [2].

High-Throughput Library Generation

The enhanced solubility of the p-tolyl derivative in green solvents like 2-MeTHF facilitates automated, parallel synthesis workflows, allowing medicinal chemists to rapidly generate diverse libraries of quinazolinone and benzimidazole derivatives without solubility-induced line blockages [3].

XLogP3

3.1

Wikipedia

2-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]ANILINE

Dates

Last modified: 08-15-2023

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